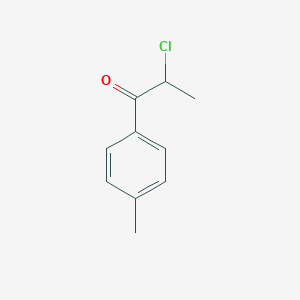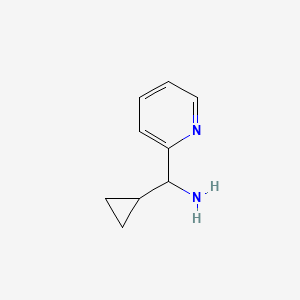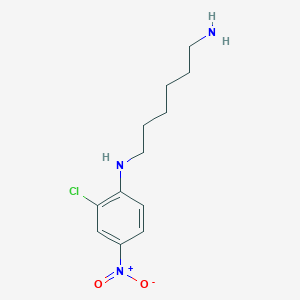![molecular formula C14H15NO B1364916 2-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 14674-88-5](/img/structure/B1364916.png)
2-{[(4-Methylphenyl)amino]methyl}phenol
Overview
Description
“2-{[(4-Methylphenyl)amino]methyl}phenol” is a compound with the molecular formula C14H15NO . It is a brown powder .
Molecular Structure Analysis
The molecular weight of “2-{[(4-Methylphenyl)amino]methyl}phenol” is 213.27 g/mol . The InChI code for this compound isInChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3 . Physical And Chemical Properties Analysis
“2-{[(4-Methylphenyl)amino]methyl}phenol” has a molecular weight of 213.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Synthesis of Azo Dyes
Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. “2-{[(4-Methylphenyl)amino]methyl}phenol” serves as a crucial starting material in the synthesis of azo dyes. The presence of the amino group allows for easy diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors .
Creation of Dithiocarbamate Fungicides
Dithiocarbamates are a class of fungicides used in agriculture to protect crops against a broad spectrum of fungal diseases. The compound can be used to synthesize dithiocarbamate derivatives through alkylation reactions, providing essential intermediates for the development of new fungicidal agents .
Pharmaceutical Applications
Secondary amines, such as “2-{[(4-Methylphenyl)amino]methyl}phenol”, are fundamental in the pharmaceutical industry. They form the backbone of many drugs, including antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine. The compound’s structure can be modified to enhance its pharmacological properties .
Agrochemical Synthesis
The compound is also valuable in synthesizing agrochemicals, including herbicides and insecticides. Its secondary amine group can undergo various chemical transformations, leading to new compounds with potential agrochemical activity .
Development of Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, “2-{[(4-Methylphenyl)amino]methyl}phenol” can be used to develop intermediates for organic light-emitting diodes (OLEDs). OLEDs are used in displays and lighting due to their efficiency and high-quality color rendering. The compound’s molecular structure can be tailored to optimize light emission properties .
Advanced Material Research
This compound’s unique molecular structure makes it suitable for creating advanced materials with specific properties, such as high thermal stability or electrical conductivity. It can be incorporated into polymers or used as a precursor for carbon-based materials .
Catalysis
Catalysts are essential for increasing the efficiency of chemical reactions. “2-{[(4-Methylphenyl)amino]methyl}phenol” can be used to synthesize ligands for metal catalysts, which are crucial in various industrial processes, including the production of fine chemicals and pharmaceuticals .
Supramolecular Chemistry
The ability of “2-{[(4-Methylphenyl)amino]methyl}phenol” to form hydrogen bonds and engage in π-π interactions makes it an interesting candidate for constructing supramolecular assemblies. These structures have potential applications in drug delivery systems, sensors, and nanotechnology .
properties
IUPAC Name |
2-[(4-methylanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKXPNAEQCZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methylphenyl)amino]methyl}phenol | |
CAS RN |
14674-88-5 | |
| Record name | ALPHA-(PARA-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
![2-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364843.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)
![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)



![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)
![2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B1364855.png)


![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)